1-(3-Bromo-4-methylphenyl)pentan-1-amine
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Overview
Description
1-(3-Bromo-4-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylpentanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylphenyl)pentan-1-amine typically involves the bromination of 4-methylphenylpentan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylphenyl)pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent phenylpentanamine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted phenylpentanamines.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in the formation of phenylpentanamine.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)pentan-1-amine: Similar structure but with different substitution pattern.
1-(3-Bromo-4-methylphenyl)butan-1-amine: Shorter carbon chain.
1-(3-Bromo-4-methylphenyl)hexan-1-amine: Longer carbon chain.
Uniqueness: 1-(3-Bromo-4-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and methyl groups affects the compound’s reactivity and interaction with molecular targets, making it valuable for targeted research applications.
Properties
Molecular Formula |
C12H18BrN |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |
InChI Key |
AKNDMEXHQLZVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)C)Br)N |
Origin of Product |
United States |
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